UR-RG98
Description
UR-RG98 is a potent and selective agonist of the human histamine H4 receptor (hH4R), exhibiting an EC50 of 11 nM. It is structurally characterized as a trans-(+)-(1S,3S)-configured compound, optimized for high affinity and selectivity toward hH4R over other histamine receptor subtypes . Its pharmacological profile has made it a valuable tool for studying H4R signaling pathways, particularly in immune regulation and inflammation. Notably, this compound demonstrates species-specific activity, acting as an agonist at hH4R but switching to antagonism at the murine ortholog (mH4R), a property critical for understanding interspecies receptor activation mechanisms .
Properties
Molecular Formula |
C19H24N6S |
|---|---|
Molecular Weight |
368.503 |
IUPAC Name |
(E)-1-(((1S,3S)-3-(1H-imidazol-4-yl)cyclopentyl)methyl)-2-cyano-3-(2-(phenylthio)ethyl)guanidine |
InChI |
InChI=1S/C19H24N6S/c20-13-24-19(22-8-9-26-17-4-2-1-3-5-17)23-11-15-6-7-16(10-15)18-12-21-14-25-18/h1-5,12,14-16H,6-11H2,(H,21,25)(H2,22,23,24)/t15-,16-/m0/s1 |
InChI Key |
MMZLYDNVAYWZLR-HOTGVXAUSA-N |
SMILES |
N#C/N=C(NCCSC1=CC=CC=C1)\NC[C@@H]2C[C@@H](C3=CNC=N3)CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UR-RG98, UR-RG 98, UR-RG-98, URRG98, URRG-98, URRG 98 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Compounds for Comparison
The following compounds are selected based on structural class, receptor targeting, or species-specific activity:
UR-PI37652 : A structurally related hH4R agonist from the same pharmacological studies as UR-RG92.
Compound 3.65 : A 2-arylbenzimidazole derivative identified as the most potent agonist at mH4R.
Pharmacological and Functional Differences
Table 1: Comparative Pharmacological Profiles
Key Observations:
Species-Specific Activity :
- This compound and UR-PI37652 exhibit agonism at hH4R but antagonism at mH4R, underscoring critical differences in receptor activation between humans and mice. This property has been leveraged in molecular modeling studies to identify determinants of ortholog-specific responses .
- In contrast, Compound 3.65 shows potent agonism at mH4R but negligible activity at hH4R, emphasizing the structural requirements for murine receptor activation .
Structural Determinants: this compound’s trans-(+)-(1S,3S) configuration is essential for hH4R binding, while Compound 3.65’s 5-methylimbutamine residue enhances murine selectivity. These findings suggest that minor structural modifications can drastically alter species-specific efficacy .
Therapeutic Implications :
- This compound’s human-specific agonism makes it a candidate for preclinical studies targeting H4R-mediated immune disorders. However, its murine antagonism limits translational relevance in rodent models, necessitating careful interpretation of in vivo data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
